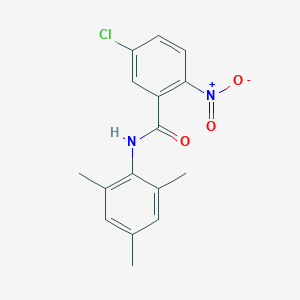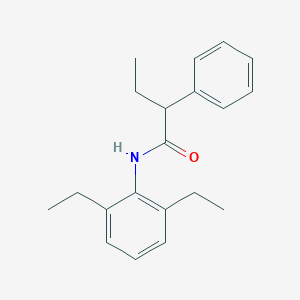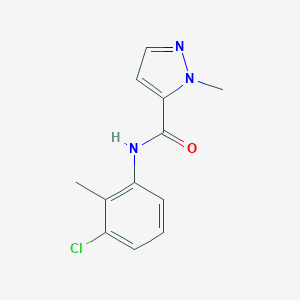![molecular formula C21H26N2O6S B333107 methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B333107.png)
methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiophene ring substituted with multiple functional groups, making it a versatile molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the diethylcarbamoyl and dimethoxyphenyl groups. Common reagents used in these reactions include diethylamine, methyl chloroformate, and 3,4-dimethoxybenzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being carefully controlled to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate
- 17β-N,N-diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one
Uniqueness
Compared to similar compounds, methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities, making it a valuable compound for research and application.
Eigenschaften
Molekularformel |
C21H26N2O6S |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
methyl 5-(diethylcarbamoyl)-2-[(3,4-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H26N2O6S/c1-7-23(8-2)20(25)17-12(3)16(21(26)29-6)19(30-17)22-18(24)13-9-10-14(27-4)15(11-13)28-5/h9-11H,7-8H2,1-6H3,(H,22,24) |
InChI-Schlüssel |
UFCDFQZZNSUSEE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)OC)C |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B333025.png)
![2-[(3-Cyclopentylpropanoyl)amino]benzamide](/img/structure/B333027.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B333029.png)


![6-(4-ETHYLPHENYL)-3-(ETHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B333034.png)
![(4Z)-2-(4-fluorophenyl)-4-[(2-methoxy-5-nitroanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B333037.png)
![Propyl 2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333038.png)

![Ethyl 4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B333041.png)
![METHYL 2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B333042.png)
![Ethyl 6-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333043.png)
![2-[1-benzyl-2-oxo-2-(2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B333044.png)
![Methyl 2-[(3-bromobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B333046.png)
